2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol
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Overview
Description
2-[(4-Benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzylpiperazine moiety, a bromine atom, and a methoxy group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzylpiperazine Intermediate: Benzyl chloride reacts with piperazine in the presence of a base such as sodium hydroxide to form benzylpiperazine.
Bromination: The benzylpiperazine intermediate is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenol ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Large-scale production typically requires careful control of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-[(4-Benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacological agent, particularly for its antimicrobial and antifungal properties.
Biological Studies: It is used in studies exploring its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.
Chemical Synthesis:
Mechanism of Action
The mechanism of action of 2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol involves its interaction with specific molecular targets in biological systems. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially inhibiting their activity or modulating their function. The presence of the bromine atom and methoxy group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares the benzylpiperazine moiety and methoxy group but differs in its overall structure and substitution pattern.
2-(4-Benzylpiperazin-1-ylmethyl)benzoic acid: Another compound with a benzylpiperazine moiety, but with a benzoic acid functional group instead of a phenol ring.
Uniqueness
2-[(4-Benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol is unique due to the combination of its bromine atom, methoxy group, and benzylpiperazine moiety, which collectively contribute to its distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]-4-bromo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O2/c1-24-18-12-17(20)11-16(19(18)23)14-22-9-7-21(8-10-22)13-15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RURSRGUSGVRRSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CN2CCN(CC2)CC3=CC=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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